

Spectroscopic Analysis of 4-Ethyl-2,4-dimethylhexane: A Technical Guide

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Compound of Interest

Compound Name: **4-Ethyl-2,4-dimethylhexane**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the branched alkane, **4-Ethyl-2,4-dimethylhexane**. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of organic spectroscopy. Furthermore, it includes comprehensive, standardized experimental protocols for acquiring such data, intended to guide researchers in their laboratory work.

Chemical Structure and Properties

4-Ethyl-2,4-dimethylhexane is a saturated hydrocarbon with the chemical formula $C_{10}H_{22}$ and a molecular weight of 142.28 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its structure consists of a hexane backbone with methyl groups at positions 2 and 4, and an ethyl group also at position 4.

Property	Value
IUPAC Name	4-Ethyl-2,4-dimethylhexane[1]
CAS Number	52897-03-7[1][4]
Molecular Formula	C ₁₀ H ₂₂ [1][2][3][4]
Molecular Weight	142.28 g/mol [1][2]
Boiling Point	161.1 °C[3][5]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic characteristics of **4-Ethyl-2,4-dimethylhexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6] For **4-Ethyl-2,4-dimethylhexane**, both ¹H and ¹³C NMR spectra would provide key information for structural confirmation. Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm).[6]

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 0.85	t	3H	-CH ₂ CH ₃ (ethyl group)
~ 0.88	d	6H	-CH(CH ₃) ₂
~ 0.90	s	3H	-C(CH ₃)(CH ₂ CH ₃)
~ 1.25	q	2H	-CH ₂ CH ₃ (ethyl group)
~ 1.30	m	2H	-CH ₂ -CH(CH ₃) ₂
~ 1.50	m	1H	-CH(CH ₃) ₂

Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 8-15	Primary (CH_3)	$-\text{CH}_2\text{CH}_3$ (ethyl group)
~ 22-25	Primary (CH_3)	$-\text{CH}(\text{CH}_3)_2$
~ 25-30	Primary (CH_3)	$-\text{C}(\text{CH}_3)(\text{CH}_2\text{CH}_3)$
~ 30-35	Secondary (CH_2)	$-\text{CH}_2\text{CH}_3$ (ethyl group)
~ 40-45	Tertiary (CH)	$-\text{CH}(\text{CH}_3)_2$
~ 45-50	Secondary (CH_2)	$-\text{CH}_2-\text{CH}(\text{CH}_3)_2$
~ 35-40	Quaternary (C)	$-\text{C}(\text{CH}_3)(\text{CH}_2\text{CH}_3)$

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations. The absence of other functional groups leads to a relatively simple spectrum.

Predicted IR Absorption Bands

Frequency (cm^{-1})	Vibration Type	Intensity
2850-3000	C-H stretch ^{[7][8]}	Strong
1450-1470	C-H bend (scissoring) ^{[7][9]}	Medium
1370-1380	C-H bend (methyl rock) ^{[7][9]}	Medium

The region below 1300 cm^{-1} is known as the fingerprint region and would contain a complex pattern of C-C stretching and other bending vibrations unique to the molecule.^[7]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of branched alkanes typically results in extensive fragmentation. The molecular ion peak (M^+) is often weak or absent due to the instability of the

parent ion.[\[10\]](#)[\[11\]](#) Fragmentation primarily occurs at the points of branching to form more stable carbocations.[\[10\]](#)[\[12\]](#)

Predicted Fragmentation Pattern

m/z	Fragment Ion	Comments
142	$[\text{C}_{10}\text{H}_{22}]^+$	Molecular ion (likely very weak or absent)
127	$[\text{C}_9\text{H}_{19}]^+$	Loss of a methyl radical ($\bullet\text{CH}_3$)
113	$[\text{C}_8\text{H}_{17}]^+$	Loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$)
99	$[\text{C}_7\text{H}_{15}]^+$	Loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$)
85	$[\text{C}_6\text{H}_{13}]^+$	Cleavage at the quaternary carbon
71	$[\text{C}_5\text{H}_{11}]^+$	Further fragmentation
57	$[\text{C}_4\text{H}_9]^+$	A common and often abundant fragment for branched alkanes
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation, likely a stable and abundant fragment
29	$[\text{C}_2\text{H}_5]^+$	Ethyl cation

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **4-Ethyl-2,4-dimethylhexane**.

Materials:

- **4-Ethyl-2,4-dimethylhexane** sample
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **4-Ethyl-2,4-dimethylhexane** for ^1H NMR (20-50 mg for ^{13}C NMR) and place it in a clean, dry vial.[13]
 - Add approximately 0.6-0.7 mL of CDCl_3 to the vial.[13]
 - Gently vortex the mixture to ensure the sample is fully dissolved.[13]
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[13]
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Tune the probe for the desired nucleus (^1H or ^{13}C).

- Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).
- Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum.



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Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

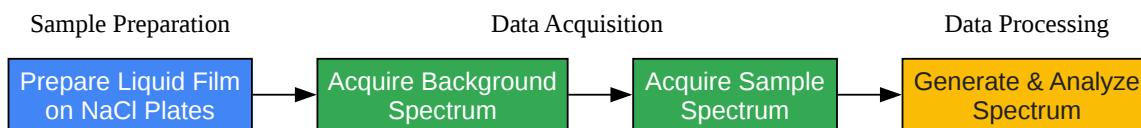
Objective: To obtain the IR spectrum of liquid **4-Ethyl-2,4-dimethylhexane**.

Materials:

- **4-Ethyl-2,4-dimethylhexane** sample
- FTIR spectrometer with a liquid sample cell (e.g., NaCl plates) or an Attenuated Total Reflectance (ATR) accessory.
- Pipette

Procedure (using NaCl plates):

- Sample Preparation:
 - Place a drop of the liquid sample onto a clean NaCl plate.
 - Place a second NaCl plate on top, spreading the liquid into a thin film.
- Instrument Setup:
 - Place the NaCl plates into the sample holder of the FTIR spectrometer.
 - Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample holder.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Label the significant peaks with their corresponding wavenumbers (cm⁻¹).



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Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **4-Ethyl-2,4-dimethylhexane**.

Materials:

- **4-Ethyl-2,4-dimethylhexane** sample
- Gas chromatograph-mass spectrometer (GC-MS)
- Syringe for sample injection
- Appropriate solvent (e.g., hexane) for dilution

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample in a volatile solvent like hexane.
- Instrument Setup:
 - Set up the GC with an appropriate column and temperature program to separate the analyte from any impurities. The oven temperature can be held isothermally or ramped.
 - Set the MS parameters, including the ionization mode (EI), ion source temperature, and mass range to be scanned.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
 - The sample will be vaporized, separated on the GC column, and then introduced into the MS ion source.
 - The molecules are ionized by a beam of electrons, and the resulting fragments are separated by the mass analyzer.

- Data Processing:
 - Identify the peak corresponding to **4-Ethyl-2,4-dimethylhexane** in the total ion chromatogram.
 - Extract the mass spectrum for that peak.
 - Analyze the fragmentation pattern and identify the m/z values of the significant fragments.



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Caption: Workflow for Mass Spectrometry.

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